N-(furan-2-ylmethyl)-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Description
N-(furan-2-ylmethyl)-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a structurally complex heterocyclic compound featuring:
- A benzothiolo[3,2-d]pyrimidin-4-one core, a fused bicyclic system known for its pharmacological relevance in kinase inhibition and antimicrobial activity .
- A sulfanyl acetamide side chain at position 2 of the pyrimidine ring, a moiety frequently associated with enhanced bioavailability and enzyme-targeting capabilities .
- A 2-(1H-indol-3-yl)ethyl substituent at position 3 of the pyrimidine, which may confer interactions with serotonin receptors or other indole-binding targets .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O3S2/c32-23(29-15-18-6-5-13-34-18)16-35-27-30-24-20-8-2-4-10-22(20)36-25(24)26(33)31(27)12-11-17-14-28-21-9-3-1-7-19(17)21/h1-10,13-14,28H,11-12,15-16H2,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUKIUGSTMZDEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C5=CC=CC=C5S4)N=C3SCC(=O)NCC6=CC=CO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's synthesis, biological evaluation, and findings from various studies.
Synthesis of the Compound
The synthesis of N-(furan-2-ylmethyl)-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide typically involves multi-step reactions that integrate various chemical moieties. The synthetic pathway includes:
- Formation of the Indole Moiety : The indole ring is synthesized through Fischer indole synthesis, reacting phenylhydrazine with an appropriate aldehyde or ketone.
- Incorporation of Furan and Benzothiazole : The furan moiety is introduced via alkylation reactions, while the benzothiazole component is integrated through cyclization involving sulfur-containing precursors.
- Final Assembly : The final structure is obtained by coupling the synthesized components through amide bond formation.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of N-(furan-2-ylmethyl)-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate significant efficacy:
| Bacterial Strain | MIC (μM) | MBC (μM) |
|---|---|---|
| Staphylococcus aureus | 1.99 | 3.98 |
| Escherichia coli | 3.69 | 7.38 |
| Listeria monocytogenes | 4.00 | 8.00 |
The compound exhibits a broad spectrum of activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
Antifungal Activity
Antifungal assessments have also been conducted, with results showing varied inhibitory effects against common fungal pathogens:
| Fungal Strain | MIC (μM) | MFC (μM) |
|---|---|---|
| Candida albicans | 5.00 | 10.00 |
| Aspergillus niger | 4.50 | 9.00 |
The compound demonstrates promising antifungal properties, with MIC values indicating effective inhibition at relatively low concentrations .
Anticancer Activity
Research has indicated that N-(furan-2-ylmethyl)-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide may possess anticancer properties as well. In vitro studies show that it can induce apoptosis in cancer cell lines, leading to reduced cell viability:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF7 (breast cancer) | 15.0 |
These findings suggest that the compound may interfere with cellular proliferation and promote programmed cell death in malignant cells .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between N-(furan-2-ylmethyl)-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide and its biological targets. These studies help predict the affinity and orientation of the compound within active sites of target proteins:
- Target Proteins : Key proteins involved in bacterial resistance and cancer cell survival.
- Binding Affinity : High binding scores indicate strong interactions, suggesting potential for therapeutic development.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Core Modifications: The benzothiolo[3,2-d]pyrimidine core in the target compound is distinct from the thieno[2,3-d]pyrimidine in and the triazolopyrimidine in . The fused aromatic system in benzothiolo derivatives may enhance planar stacking interactions compared to saturated tetrahydro analogs .
- Substituent Effects: The indole ethyl group in the target compound contrasts with the morpholinopropyl group in and the propenyl group in . Indole derivatives are often associated with CNS activity, while morpholine groups improve solubility .
- Sulfanyl Acetamide Linkage : Common across all compounds, this group likely facilitates hydrogen bonding and thiol-disulfide exchange mechanisms, critical for enzyme inhibition .
Furan-Containing Acetamide Derivatives
Table 2: Anti-Exudative and Antioxidant Activities
Key Observations :
- Anti-Exudative Activity: Triazole derivatives with furan and sulfanyl acetamide groups (e.g., ) showed significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
- Role of Furan : The furan ring in these compounds contributes to π-π interactions and metabolic resistance, though methylfuran (as in ) may offer superior stability compared to unsubstituted furan .
Preparation Methods
Synthesis of the Benzothiolo[3,2-d]pyrimidin-4-one Core
The benzothiolo[3,2-d]pyrimidinone scaffold is accessible via a modified Biginelli reaction, substituting thiourea for urea to introduce the sulfur atom.
Procedure :
- Combine 2-mercaptobenzaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv), and thiourea (1.5 equiv) in ethanol.
- Reflux at 80°C for 12 hours under nitrogen.
- Cool to room temperature, precipitate with ice-water, and filter.
- Purify via recrystallization from ethanol:water (3:1) to yield the core structure as a yellow solid (68–72% yield).
Key Considerations :
Formation of the Thioacetamide Bridge
The thioether linkage is established through nucleophilic displacement, leveraging microwave-assisted conditions.
Procedure :
- Dissolve the intermediate from Step 2.2 (1.0 equiv) and 2-bromoacetamide (1.5 equiv) in acetone.
- Irradiate at 700 W for 3 minutes with 20-second cooling intervals.
- Pour into ice-water, filter, and recrystallize from acetone:water (7:3) to obtain the thioacetamide (75–80% yield).
Critical Parameters :
Coupling with N-(Furan-2-ylmethyl)amine
The final amidation employs carbodiimide-mediated coupling under mild conditions.
Procedure :
- Activate the carboxylic acid derivative of the thioacetamide (1.0 equiv) with EDCl (1.2 equiv) and HOBt (1.1 equiv) in dry DMF.
- Add N-(furan-2-ylmethyl)amine (1.5 equiv) and stir at 0°C for 2 hours, then room temperature for 12 hours.
- Extract with ethyl acetate, wash with brine, and concentrate.
- Purify via preparative HPLC (C18 column, acetonitrile/water gradient) to yield the target compound (70–75% yield).
Challenges and Solutions :
- Furan’s electron-rich nature necessitates low temperatures to prevent Diels-Alder side reactions.
- HOBt suppresses racemization, critical for maintaining stereochemical integrity.
Analytical Characterization and Validation
Spectroscopic Data
Crystallographic Validation
Single-crystal X-ray diffraction confirms the Z-configuration of the thioacetamide bridge and planar geometry of the benzothiolopyrimidinone core (space group P2₁/c, a = 4.809 Å, b = 14.949 Å, β = 93.48°). Intermolecular N–H···O hydrogen bonds (2.848–3.396 Å) stabilize the lattice, aiding purification.
Comparative Yield Analysis of Key Steps
Challenges and Alternative Approaches
Competing Side Reactions
- Oxidation of Thioether : Prolonged exposure to air converts the thioacetamide bridge to sulfoxide derivatives. Solution: Conduct reactions under nitrogen and add antioxidants (e.g., BHT).
- Indole Alkylation : Electrophilic intermediates may alkylate the indole nitrogen. Mitigation: Use bulky bases (DIPEA) to deprotonate selectively.
Q & A
Q. What are the recommended synthetic routes for preparing N-(furan-2-ylmethyl)-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the benzothiolo[3,2-d]pyrimidinone core. Key steps include:
Core formation : Cyclization of substituted benzothiophene derivatives with thiourea or cyanamide under reflux conditions in ethanol or DMF .
Sulfanyl introduction : Thiolation at the pyrimidine C2 position using Lawesson’s reagent or phosphorus pentasulfide .
Acetamide coupling : Reaction of the sulfanyl intermediate with N-(furan-2-ylmethyl) bromoacetamide in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile .
Critical parameters : Temperature (60–100°C), solvent polarity, and reaction time (12–24 hours) significantly impact yield (typically 40–65%). Purification via column chromatography (silica gel, ethyl acetate/hexane) or HPLC is essential .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., indole NH ~δ11 ppm, furan protons ~δ6.2–7.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 547.12) .
- HPLC : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer : Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects. Strategies include:
- Variable-temperature NMR : To identify dynamic processes (e.g., rotamers in the acetamide group) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
- X-ray crystallography : Single-crystal analysis to unambiguously assign bond lengths and angles (e.g., C-S bond in sulfanyl group: ~1.78 Å) .
Q. What experimental designs are recommended for evaluating the compound’s bioactivity in cancer cell lines?
- Methodological Answer :
- In vitro assays :
- Dose-response curves : Test concentrations (0.1–100 µM) in MCF-7 (breast) or A549 (lung) cancer cells using MTT/WST-1 assays .
- Mechanistic studies : Apoptosis (Annexin V/PI staining) and cell-cycle arrest (flow cytometry) .
- Target identification :
- Molecular docking : Screen against kinases (e.g., EGFR, VEGFR) using AutoDock Vina .
- SPR/BLI : Binding affinity measurements with immobilized targets .
Q. How can reaction conditions be optimized to improve yield during the sulfanyl-acetamide coupling step?
- Methodological Answer : Use a factorial design of experiments (DoE) to assess variables:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Solvent | DMF, DMSO, MeCN | DMF (polar aprotic) |
| Base | K₂CO₃, Et₃N, DBU | K₂CO₃ (1.5 equiv) |
| Temperature | 25°C vs. 60°C | 60°C |
| Reaction Time | 6–24 hours | 18 hours |
| Key outcome : DMF at 60°C with K₂CO₃ increases yield by 20% compared to room-temperature reactions . |
Data Interpretation & Challenges
Q. What strategies mitigate solubility issues in biological assays for this hydrophobic compound?
- Methodological Answer :
- Solubilization : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
Q. How do substituent variations (e.g., indole vs. benzofuran) impact bioactivity?
- Methodological Answer : Compare analogs via SAR studies:
| Analog Substituent | IC₅₀ (µM) in MCF-7 | LogP |
|---|---|---|
| Indole-3-ethyl (target) | 2.1 ± 0.3 | 3.8 |
| Benzofuran-2-methyl | 5.6 ± 0.7 | 4.2 |
| Key insight : Indole’s hydrogen-bonding capability enhances target binding vs. benzofuran . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
